molecular formula C25H29NO9 B069282 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 190181-66-9

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No. B069282
M. Wt: 487.5 g/mol
InChI Key: ATDNOJRGVAVGOC-FXEFVXDJSA-N
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Description

The synthesis and analysis of glycoside derivatives, including those similar to "2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside," are crucial in the development of complex organic molecules with potential applications in medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties due to their intricate molecular structures.

Synthesis Analysis

The synthesis of similar glycoside derivatives involves multi-step reactions, including protection and deprotection of functional groups, glycosylation, and selective modification of hydroxyl groups. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside demonstrates a typical approach involving the reaction of pentaacetyl-β-D-glucosamine with specific phenols and catalysis by boron trifluoride etherate in dry methylene chloride (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Scientific Research Applications

  • Synthetic Route to Disaccharide Repeating-Unit of Peptidoglycan : Kantoci, Keglević, and Derome (1987) described a synthesis pathway involving a similar compound, which could be relevant for understanding the chemical properties and potential uses of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in the creation of complex carbohydrate structures (Kantoci, Keglević, & Derome, 1987).

  • Chemical Modifications and Derivatives : Jacquinet and Sinaÿ (1974) explored the synthesis of derivatives similar to the compound , highlighting its potential for modification and use in various chemical reactions (Jacquinet & Sinaÿ, 1974).

  • Oxazoline Procedure in Synthesis : Warren and Jeanloz (1977) investigated the oxazoline procedure for synthesizing chitobiose derivatives, which might provide insights into the applications of the compound in synthesizing specific sugar derivatives (Warren & Jeanloz, 1977).

  • One-Pot Synthesis Applications : Pertel, Kakayan, and Seryi (2018) discussed one-pot synthesis methods involving similar compounds, which could be extrapolated to understand the one-pot synthesis capabilities of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (Pertel, Kakayan, & Seryi, 2018).

  • Crystal Structure Analysis : Peikow et al. (2006) conducted a study on the crystal structure of a similar compound, which could be relevant for understanding the structural aspects of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (Peikow et al., 2006).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO9/c1-14(27)26-22-24(34-17(4)30)23(33-16(3)29)21(13-31-15(2)28)35-25(22)32-12-18-9-10-19-7-5-6-8-20(19)11-18/h5-11,21-25H,12-13H2,1-4H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDNOJRGVAVGOC-FXEFVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617855
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

CAS RN

190181-66-9
Record name β-D-Glucopyranoside, 2-naphthalenylmethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190181-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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